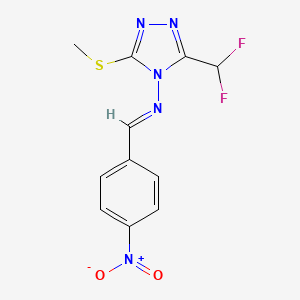

![molecular formula C18H20N2O2S B5693621 N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5693621.png)

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

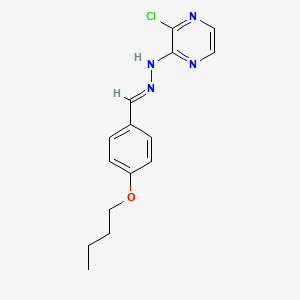

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea (AMPT) is a synthetic compound that has been widely used in scientific research to understand the role of dopamine in the brain. AMPT is a potent inhibitor of tyrosine hydroxylase (TH), the enzyme responsible for the conversion of tyrosine to L-DOPA, a precursor to dopamine. By inhibiting TH, AMPT reduces the amount of dopamine available for release in the brain, allowing researchers to investigate the effects of dopamine depletion on behavior and physiology.

Mechanism of Action

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea works by inhibiting TH, the enzyme responsible for the conversion of tyrosine to L-DOPA, a precursor to dopamine. By reducing the amount of dopamine available for release in the brain, this compound allows researchers to investigate the effects of dopamine depletion on behavior and physiology.

Biochemical and Physiological Effects:

This compound-induced dopamine depletion has been shown to have a range of effects on behavior and physiology. For example, studies have found that this compound can reduce the subjective experience of pleasure and reward, as well as impair cognitive function and motor coordination. This compound has also been shown to alter the activity of other neurotransmitter systems, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea is a useful tool for investigating the role of dopamine in behavior and physiology. Its ability to selectively deplete dopamine levels allows researchers to investigate the effects of dopamine on a range of processes. However, this compound has some limitations. For example, its effects on other neurotransmitter systems can complicate the interpretation of results. Additionally, this compound-induced dopamine depletion is not a perfect model of dopamine dysfunction in disease states, as it does not replicate the complex changes that occur in the brain in these conditions.

Future Directions

There are many future directions for research using N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea. For example, studies could investigate the effects of this compound on social behavior and decision-making, or explore the role of dopamine in the development of addiction. Additionally, research could investigate the effects of this compound in combination with other drugs or treatments, or explore the potential therapeutic applications of this compound-induced dopamine depletion in conditions such as Parkinson's disease. Overall, this compound is a valuable tool for investigating the role of dopamine in behavior and physiology, and its continued use is likely to yield important insights into the workings of the brain.

Synthesis Methods

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea can be synthesized by reacting 3-acetylphenyl isothiocyanate with 2-(2-methoxyphenyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization to obtain pure this compound.

Scientific Research Applications

N-(3-acetylphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea has been used extensively in scientific research to investigate the role of dopamine in various behaviors and physiological processes. For example, studies have used this compound to investigate the role of dopamine in reward processing, addiction, and mood disorders such as depression. This compound has also been used to investigate the effects of dopamine depletion on motor function and cognition.

properties

IUPAC Name |

1-(3-acetylphenyl)-3-[2-(2-methoxyphenyl)ethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-13(21)15-7-5-8-16(12-15)20-18(23)19-11-10-14-6-3-4-9-17(14)22-2/h3-9,12H,10-11H2,1-2H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRREYIKZKVHHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=S)NCCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B5693556.png)

![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B5693574.png)

![4-chloro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5693576.png)

![5-imino-6-[(5-methyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5693583.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5693593.png)

![2,6-dimethoxy-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5693605.png)

![2-methyl-N-({4-[(trifluoroacetyl)amino]phenyl}sulfonyl)propanamide](/img/structure/B5693612.png)

![4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5693616.png)